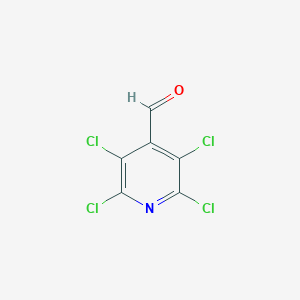

2,3,5,6-Tetrachloropyridine-4-carbaldehyde

描述

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Catalysis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. researchgate.netnih.gov Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance in medicinal and organic chemistry. researchgate.netrsc.org The unique electronic properties of the pyridine scaffold, arising from the electronegative nitrogen atom, render it a versatile building block in modern organic synthesis. researchgate.net Pyridine derivatives are not only key components in the synthesis of complex molecules but also serve as ligands in catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions. researchgate.netacs.org The adaptability of the pyridine nucleus allows for a wide range of structural modifications, making it a "privileged scaffold" in drug discovery and development. nih.govresearchgate.net

Overview of Polychlorinated Pyridine Derivatives as Versatile Synthetic Intermediates

Among the diverse range of pyridine derivatives, polychlorinated pyridines have emerged as highly valuable and versatile intermediates in chemical synthesis. The presence of multiple chlorine atoms on the pyridine ring significantly alters its electronic properties, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the selective introduction of various functional groups, providing access to a wide array of substituted pyridines that would be difficult to synthesize through other methods. researchgate.net Polychlorinated pyridines, such as 2,3,5,6-tetrachloropyridine (B1294921) and pentachloropyridine (B147404), are key precursors in the industrial production of pesticides and herbicides, including chlorpyrifos (B1668852) and triclopyr. tera.orgnih.govchemicalbook.com Their utility as synthetic intermediates is a cornerstone of modern agrochemical and pharmaceutical manufacturing. google.comepo.org

Unique Structural and Reactivity Attributes of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde

This compound is a specialized polychlorinated pyridine derivative that possesses a unique combination of structural features and reactivity. The molecule consists of a pyridine ring substituted with four chlorine atoms and a carbaldehyde (aldehyde) group at the 4-position. The four chlorine atoms act as strong electron-withdrawing groups, rendering the pyridine ring highly electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack, a key feature for its use as a synthetic intermediate.

The aldehyde group at the 4-position is a versatile functional group that can undergo a wide range of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. The combination of a highly substituted, electron-deficient pyridine ring with a reactive aldehyde functional group makes this compound a valuable building block for the synthesis of complex, highly functionalized pyridine derivatives for potential use in materials science and pharmaceutical research.

Below is a data table summarizing some of the known properties of the related compound, 2,3,5,6-Tetrachloropyridine.

| Property | Value |

| Molecular Formula | C5HCl4N |

| Molecular Weight | 216.88 g/mol |

| Melting Point | 90.5 °C |

| Boiling Point | 251.6 °C |

| Water Solubility | 29.4-30.2 mg/L at 25°C |

| Log Pow | 3.627 at 25°C |

Data for 2,3,5,6-Tetrachloropyridine, a closely related precursor. oecd.org

The following table provides the available data for this compound.

| Property | Value |

| CAS Number | 68054-26-2 |

| Molecular Formula | C6HCl4NO |

| Molecular Weight | 244.89 g/mol |

Data sourced from available chemical databases. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrachloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXFGJSLCCZMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376650 | |

| Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68054-26-2 | |

| Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2,3,5,6 Tetrachloropyridine 4 Carbaldehyde

Conventional Synthetic Approaches to Polychlorinated Pyridine (B92270) Aldehydes

Traditional methods for the synthesis of polychlorinated pyridine aldehydes often rely on the functionalization of a pre-existing polychlorinated pyridine core or the direct chlorination of a pyridine derivative. These approaches have been foundational in providing access to these complex molecules.

One of the most common starting materials for the synthesis of highly chlorinated pyridines is pentachloropyridine (B147404). Its commercial availability and high degree of chlorination make it an attractive precursor for further functionalization. The synthesis of 2,3,5,6-tetrachloropyridine (B1294921), the immediate precursor to the target carbaldehyde, can be efficiently achieved through the selective reduction of pentachloropyridine.

This reduction is typically carried out using zinc metal in the presence of an ammonium (B1175870) salt in a suitable solvent system. google.com The reaction proceeds with high selectivity for the removal of the chlorine atom at the 4-position of the pyridine ring, yielding 2,3,5,6-tetrachloropyridine in good yields. google.com The choice of solvent and reaction conditions is crucial for optimizing the yield and selectivity of this dechlorination process. google.com

| Reactant | Reagent | Solvent | Product | Yield (%) |

| Pentachloropyridine | Zinc, Ammonium Salt | Alkylnitriles, Water, Alkylsulfoxides | 2,3,5,6-Tetrachloropyridine | ~91% |

This table presents a typical reaction for the synthesis of 2,3,5,6-tetrachloropyridine from pentachloropyridine.

Once 2,3,5,6-tetrachloropyridine is obtained, the introduction of the carbaldehyde group at the 4-position can be accomplished through a formylation reaction. A common method for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring. While direct application to 2,3,5,6-tetrachloropyridine is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest its feasibility.

Another viable approach for the formylation of 2,3,5,6-tetrachloropyridine involves a metal-halogen exchange reaction followed by quenching with a formylating agent. This method would typically involve the reaction of the tetrachloropyridine with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated intermediate at the 4-position. This intermediate can then be reacted with DMF to introduce the desired aldehyde functionality.

An alternative to functionalizing a pre-chlorinated ring is the direct and selective chlorination of a pyridine derivative that already contains the desired carbaldehyde group or a precursor to it. However, the direct chlorination of pyridine-4-carbaldehyde to achieve the 2,3,5,6-tetrachloro substitution pattern is a significant challenge. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. Furthermore, the aldehyde group is sensitive to the harsh conditions often required for exhaustive chlorination.

Strategies for the selective halogenation of pyridines often involve the use of specialized reagents and reaction conditions to control the position and degree of chlorination. nih.govresearchgate.net For instance, the use of phosphine (B1218219) reagents can facilitate the selective halogenation of pyridines at specific positions. nih.gov These methods often proceed through the formation of phosphonium (B103445) salts, which are then displaced by a halide nucleophile. nih.gov While these methods offer a degree of control, their application to the exhaustive chlorination of a pyridine carbaldehyde would require careful optimization to avoid unwanted side reactions with the aldehyde functionality.

Another approach involves the use of N-halosuccinimides or other electrophilic halogenating agents, often in the presence of a catalyst. researchgate.net The regioselectivity of these reactions is highly dependent on the electronic nature of the substituents already present on the pyridine ring. The electron-withdrawing nature of the carbaldehyde group would direct incoming electrophiles to the meta positions (3 and 5), but achieving full chlorination at all four positions (2, 3, 5, and 6) would likely require forcing conditions and could lead to a mixture of products.

Innovative and Green Chemistry Pathways for Chlorinated Pyridine Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These innovative approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds like pyridines. bohrium.comresearchgate.netufms.br Several MCRs for the synthesis of substituted pyridines have been developed, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) or an ammonia source. bohrium.com

While the direct synthesis of 2,3,5,6-tetrachloropyridine-4-carbaldehyde via a multicomponent reaction has not been specifically reported, the principles of MCRs could be applied to construct a highly substituted pyridine ring that is already functionalized with chlorine atoms and a carbaldehyde precursor. This would involve the careful design and selection of chlorinated starting materials that can participate in a convergent and efficient one-pot reaction.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The use of microwave irradiation can be particularly beneficial for reactions that require high temperatures, such as those often involved in the synthesis of highly substituted and sterically hindered molecules like polychlorinated pyridines.

Microwave heating could be applied to various steps in the synthesis of this compound, including the chlorination of pyridine derivatives and the formylation of the tetrachloropyridine ring. The rapid and uniform heating provided by microwaves can enhance reaction rates and potentially improve the selectivity of these transformations. For example, microwave-assisted halogenation of pyridinethiones has been shown to provide higher yields in shorter times than conventional methods. nih.gov

The development of green and sustainable catalytic systems is a key focus of modern chemical research. For the synthesis of chlorinated pyridines, this involves the use of catalysts that are non-toxic, recyclable, and can operate under mild reaction conditions.

For chlorination reactions, environmentally benign methods are being explored that avoid the use of molecular chlorine. One such approach involves the use of ammonium halides in combination with an oxidant like hydrogen peroxide in a green solvent such as acetic acid. cdnsciencepub.com This system can generate an electrophilic halogenating species in situ, allowing for the selective halogenation of aromatic heterocycles under milder conditions. cdnsciencepub.com

Regioselectivity and Stereocontrol in the Synthesis of Highly Chlorinated Pyridine Aldehydes

The synthesis of highly substituted pyridine aldehydes, such as this compound, necessitates a strategic approach to control the position of the formyl group on the heavily chlorinated pyridine ring. The inherent electronic properties of the tetrachlorinated pyridine core dictate the regiochemical outcome of synthetic transformations.

A highly regioselective method for the synthesis of this compound relies on the directed lithiation of 2,3,5,6-tetrachloropyridine. This approach takes advantage of the subtle differences in the acidity of the C-H bonds on the pyridine ring, which are influenced by the strong electron-withdrawing effects of the four chlorine atoms.

Regioselective Lithiation as a Key Step

Research has demonstrated that the reaction of 2,3,5,6-tetrachloropyridine with n-butyl-lithium in a suitable solvent at low temperatures results in the highly regioselective formation of tetrachloro-4-pyridyl-lithium. rsc.org This remarkable regioselectivity is attributed to the stabilization of the resulting carbanion at the 4-position. The inductive effects of the flanking chlorine atoms at the 3- and 5-positions, as well as the chlorine atoms at the 2- and 6-positions, contribute to the increased acidity of the proton at the 4-position, making it the preferred site for deprotonation by the strong organolithium base.

The reaction proceeds as follows:

This lithiation step is crucial as it sets the stage for the introduction of the aldehyde functionality exclusively at the 4-position.

Introduction of the Formyl Group

The resulting tetrachloro-4-pyridyl-lithium is a potent nucleophile. The introduction of the carbaldehyde functional group is then achieved by quenching this organolithium intermediate with a suitable formylating agent. A commonly employed and efficient reagent for this purpose is N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction proceeds via nucleophilic attack of the pyridyl carbanion on the electrophilic carbonyl carbon of DMF, followed by hydrolysis of the resulting intermediate during aqueous workup to yield the desired this compound.

| Step | Reactants | Reagents | Product | Key Aspect |

| 1 | 2,3,5,6-Tetrachloropyridine | n-Butyl-lithium | Tetrachloro-4-pyridyl-lithium | High Regioselectivity |

| 2 | Tetrachloro-4-pyridyl-lithium | N,N-Dimethylformamide (DMF), followed by aqueous workup | This compound | Formylation |

Detailed research findings on the regioselective lithiation of 2,3,5,6-tetrachloropyridine are presented in the following table, based on the work of Berry and Wakefield. rsc.org

| Starting Material | Reagent | Temperature (°C) | Product | Yield (%) |

| 2,3,5,6-Tetrachloropyridine | n-Butyl-lithium | -70 | Tetrachloro-4-pyridyl-lithium | Not isolated, used in situ |

Stereocontrol Considerations

In the context of the synthesis of this compound via the described lithiation and formylation route, the concept of stereocontrol is not applicable. The starting material, intermediate, and final product are all achiral molecules, and the reaction sequence does not generate any stereocenters. Therefore, there are no stereochemical outcomes to control in this particular synthetic methodology.

Advanced Reaction Chemistry of 2,3,5,6 Tetrachloropyridine 4 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr) compared to benzene. pearson.com This reactivity is dramatically enhanced in 2,3,5,6-Tetrachloropyridine-4-carbaldehyde due to the cumulative electron-withdrawing effects of four chlorine atoms, the ring nitrogen, and a powerful carbaldehyde group at the 4-position. These features render the pyridine nucleus highly electrophilic, making it an excellent substrate for SNAr reactions. The general mechanism for these transformations is a two-step addition-elimination process, where the initial attack of a nucleophile forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a chloride leaving group to restore aromaticity.

The chlorine atoms on the pyridine ring of this compound serve as reactive sites for substitution by a variety of nucleophiles. The high degree of activation allows these reactions to proceed under relatively mild conditions.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with electron-deficient pyridine systems. researchgate.netnih.gov In the case of this compound, these reactions lead to the formation of aminopyridine derivatives. The reaction proceeds via the typical SNAr mechanism, where the amine attacks an electrophilic carbon center, displacing a chloride ion. While specific kinetic data for the title compound is not extensively detailed, studies on related polychlorinated and nitrated pyridines demonstrate that these reactions are common and synthetically useful. researchgate.netnih.gov For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have been studied, confirming the susceptibility of such activated rings to amination. nih.gov

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Activated Pyridines

| Electrophile | Nucleophile | Product Type | Observations |

| 2-Substituted N-methylpyridinium | Piperidine | 2-(Piperidin-1-yl)pyridinium | Reaction proceeds via a rate-controlling deprotonation of the addition intermediate. nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Amines | 4-Amino-5-chloro-2,6-difluoropyrimidine | Reactions can yield mixtures of regioisomers, but 4-amino derivatives can be isolated in good yields. nih.gov |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Ammonia (B1221849) | 4-Amino-2,3,5-trichloropyridine | Demonstrates preferential substitution at the 4-position in the absence of a blocking group. |

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are potent nucleophiles and react efficiently with highly electrophilic pyridine rings. libretexts.org Thiolate anions are excellent nucleophiles for SNAr reactions on alkyl halides and are also effective in aromatic systems. libretexts.org The reaction of this compound with thiols, typically in the presence of a base to generate the more nucleophilic thiolate, results in the displacement of a chlorine atom to form a thioether linkage. Studies on 2-alkenyl-3-nitropyridines show that reactions with thiols proceed under mild conditions, selectively substituting the nitro group, which underscores the high reactivity of activated pyridine systems towards sulfur nucleophiles. nih.gov

Oxygen-based nucleophiles such as alkoxides (RO⁻) and hydroxides (OH⁻) can also displace chlorine atoms from the tetrachloropyridine ring. The reaction with an alkoxide, like sodium methoxide (B1231860), would yield a methoxy-substituted trichloropyridine derivative. Research on the related compound 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) shows that methoxide ions preferentially attack the 2-position, displacing a fluoride (B91410) ion. rsc.org This provides a strong model for the expected reactivity of this compound, where substitution by alkoxides would likely occur at one of the positions ortho to the ring nitrogen (C-2 or C-6).

In polysubstituted systems like this compound, the position of nucleophilic attack is a critical consideration. Site-selectivity is governed by the electronic influence of the ring nitrogen and the substituents. The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. vaia.com

In the title compound, the C-4 position is blocked by the carbaldehyde group. Therefore, the competition for nucleophilic attack is between the C-2/C-6 and C-3/C-5 positions.

Electronic Activation : The C-2 and C-6 positions are directly ortho to the electron-withdrawing ring nitrogen, making them highly electrophilic and prime targets for nucleophilic attack. pearson.com

Substituent Effects : The powerful electron-withdrawing carbaldehyde group at C-4 further depletes electron density from the entire ring, enhancing the electrophilicity of all chlorinated carbons. Its primary electronic effect is exerted on the adjacent C-3 and C-5 positions.

Despite the activation of the C-3/C-5 positions by the aldehyde, the overwhelming directive effect in SNAr reactions on pyridines favors attack at the positions ortho and para to the nitrogen. vaia.com This is corroborated by experimental evidence from related polyhalogenated pyridines. For example, nucleophilic attack on 2,3,5,6-tetrafluoro-4-iodopyridine by ammonia, methoxide, and hydroxide (B78521) occurs selectively at the 2-position. rsc.org Therefore, for this compound, nucleophilic substitution is predicted to occur preferentially at the C-2 and C-6 positions. Computational models using descriptors like electrostatic potential (ESP) and Lowest Unoccupied Molecular Orbital (LUMO) analysis are often employed to accurately predict site selectivity in such complex systems. chemrxiv.orgresearchgate.net

Table 2: Factors Influencing Site-Selectivity in SNAr on this compound

| Position | Relation to Nitrogen | Influence of Nitrogen Atom | Influence of C-4 Aldehyde Group | Predicted Reactivity |

| C-2/C-6 | ortho | Strong activation; stabilizes intermediate via resonance. | Secondary electron-withdrawing effect. | High (Preferred) |

| C-3/C-5 | meta | Weaker activation. | Strong activation due to proximity (ortho position). | Moderate |

| C-4 | para | Strong activation. | Position is occupied by the aldehyde group. | Not Available |

The mechanism of SNAr reactions on electron-deficient pyridines is generally accepted to be a two-step addition-elimination pathway. nih.gov

Step 1: Nucleophilic Addition (Rate-Determining Step) : The nucleophile attacks one of the electron-poor carbon atoms of the pyridine ring (preferentially C-2 or C-6), breaking the aromaticity and forming a tetrahedral, resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.com For many activated SNAr reactions, this initial addition is the rate-controlling step. nih.gov

Step 2: Elimination of the Leaving Group : The aromaticity is restored in a rapid subsequent step through the expulsion of the chloride leaving group from the tetrahedral intermediate.

Recent studies have shown that this classical mechanism can have nuances. For example, in the reaction of pyridinium (B92312) ions with piperidine, the rate-controlling step was found to be the base-catalyzed deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov Furthermore, research into other highly electron-deficient heterocycles has revealed that SNAr reactions can exhibit dynamic and reversible characteristics under certain conditions, particularly with nucleophiles like phenols and thiols that can also act as efficient leaving groups. digitellinc.comnih.gov These advanced mechanistic insights highlight the complexity and versatility of SNAr reactions on highly activated systems like this compound.

Reactivity at the Pyridine Ring Chlorine Centers

Transformations Involving the Aldehyde Functional Group (Formyl Group)

The aldehyde functional group in this compound is a versatile reactive site, enabling a variety of chemical transformations. These reactions allow for the elaboration of the pyridine core, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Formation of Complex Heterocyclic Systems via Condensation Reactions

Condensation reactions involving the formyl group of this compound provide a powerful strategy for the synthesis of fused and complex heterocyclic systems. These reactions typically involve the initial formation of a C=C or C=N bond, followed by intramolecular cyclization.

One common approach is the Knoevenagel condensation, which involves the reaction of the aldehyde with active methylene (B1212753) compounds in the presence of a base. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of pyridinecarbaldehydes suggests that it would readily react with compounds like malononitrile (B47326) or ethyl cyanoacetate. bas.bg The pyridine ring itself can act as a catalyst, activating the methylene compound. bas.bg The resulting electron-deficient alkenes are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. bas.bg

Another important class of condensation reactions involves the reaction with hydrazine (B178648) and its derivatives to form pyridopyridazines. These reactions proceed through the initial formation of a hydrazone, which can then undergo cyclization. The specific reaction conditions and the nature of the substituent on the hydrazine would dictate the final structure of the resulting fused heterocyclic system. mdpi.com

Furthermore, trimolecular condensation reactions, also known as Yonemitsu-type condensations, offer a pathway to polyfunctionalized heterocycles by reacting an aromatic heterocycle, an aldehyde, and an active methylene compound. researchgate.net

Table 1: Examples of Condensation Reactions for Heterocycle Synthesis

| Reactant | Reagent | Product Type | Potential Heterocyclic System |

| This compound | Malononitrile | Knoevenagel Adduct | Substituted Pyridine |

| This compound | Hydrazine Hydrate | Hydrazone/Cyclized Product | Pyridopyridazine |

| This compound | Active Methylene Compound + Aromatic Heterocycle | Yonemitsu-type Product | Polyfunctionalized Fused Heterocycle |

Reduction Reactions Leading to Hydroxymethyl Derivatives

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2,3,5,6-tetrachloropyridin-4-yl)methanol. This transformation is typically achieved using metal hydride reagents. chem-station.comuop.edu.pk

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. researchgate.net The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the corresponding hydroxymethyl derivative is obtained.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. chem-station.com However, its higher reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and careful handling.

Catalytic hydrogenation is another viable method for the reduction of the aldehyde group. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. nih.gov This method is often preferred for its clean reaction profile.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (2,3,5,6-Tetrachloropyridin-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | (2,3,5,6-Tetrachloropyridin-4-yl)methanol |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol/Ethyl Acetate (B1210297) | (2,3,5,6-Tetrachloropyridin-4-yl)methanol |

Oxidation Reactions to Pyridinecarboxylic Acid Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid functional group, affording 2,3,5,6-tetrachloropyridine-4-carboxylic acid. This transformation is a key step in the synthesis of various derivatives with potential biological activity.

A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in an aqueous alkaline or acidic medium. researchgate.net In acidic solution, the permanganate is reduced to Mn²⁺, while in alkaline or neutral solution, manganese dioxide (MnO₂) is formed. Careful control of the reaction conditions is necessary to avoid over-oxidation and degradation of the pyridine ring.

Other oxidizing agents, such as chromic acid (generated from chromium trioxide and sulfuric acid) or Jones reagent, can also be employed for the oxidation of aldehydes to carboxylic acids. However, the use of chromium-based reagents has become less common due to their toxicity.

The resulting 2,3,5,6-tetrachloropyridine-4-carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 3: Oxidation of this compound

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄ | 2,3,5,6-Tetrachloropyridine-4-carboxylic acid |

| Chromic Acid (H₂CrO₄) | Acetone | 2,3,5,6-Tetrachloropyridine-4-carboxylic acid |

Derivatization for Ligand Design and Coordination Chemistry

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of various ligands for coordination chemistry. The most common approach involves the condensation reaction with primary amines to form Schiff base ligands. nih.gov

These Schiff bases, characterized by the presence of an imine (-C=N-) group, are versatile ligands capable of coordinating to a wide range of metal ions. The nitrogen atom of the pyridine ring and the imine nitrogen can act as donor atoms, forming stable chelate rings with the metal center. The electronic properties of the resulting metal complexes can be tuned by varying the substituents on the amine precursor.

The coordination complexes of these Schiff base ligands have been investigated for their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents. nih.govoncologyradiotherapy.com The presence of the tetrachloropyridine moiety can significantly influence the steric and electronic properties of the ligand and, consequently, the geometry and reactivity of the corresponding metal complexes.

Table 4: Schiff Base Ligand Formation

| Amine Reactant | Ligand Type | Potential Metal Complexes |

| Aniline Derivatives | Bidentate (N,N') | Complexes with transition metals (e.g., Cu, Ni, Co) |

| Ethylenediamine | Tetradentate (N₄) | Macrocyclic-like complexes |

| Amino Acids | Tridentate (N,N',O) | Chiral metal complexes |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The polychlorinated nature of the 2,3,5,6-tetrachloropyridine ring system allows for selective functionalization at the chloro-substituted positions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

In the context of 2,3,5,6-tetrachloropyridine derivatives, the Suzuki-Miyaura coupling provides an efficient method for the introduction of aryl, heteroaryl, or alkyl substituents at the chlorinated positions of the pyridine ring. While the aldehyde group might be sensitive under certain conditions, the reaction can often be performed chemoselectively.

The reactivity of the chlorine atoms on the pyridine ring can vary, and regioselective coupling can sometimes be achieved by careful selection of the catalyst, ligands, and reaction conditions. Generally, the chlorine atoms at the 2- and 6-positions are more reactive towards oxidative addition to the palladium(0) catalyst than those at the 3- and 5-positions.

Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not abundant in the literature, related studies on polychlorinated pyridines demonstrate the feasibility of this transformation. beilstein-journals.org The reaction would typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base such as sodium carbonate, potassium carbonate, or cesium fluoride. researchgate.net

Table 5: Hypothetical Suzuki-Miyaura Coupling of a 2,3,5,6-Tetrachloropyridine Derivative

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 2,3,5-Trichloro-6-phenylpyridine-4-carbaldehyde |

| This compound | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | CsF | 2,3,5-Trichloro-6-(4-methoxyphenyl)pyridine-4-carbaldehyde |

Other Cross-Coupling Methodologies for Arylation and Alkynylation

Beyond the widely used Suzuki and Stille reactions, the functionalization of polychlorinated pyridines, including derivatives like this compound, can be achieved through a variety of other cross-coupling methodologies. These reactions offer alternative pathways for introducing aryl and alkynyl groups, often with different substrate scopes and functional group tolerances. While specific applications to this compound are not extensively documented, the principles are derived from reactions on similarly structured polychloro-N-heterocycles.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is a premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. mdpi.com It is a powerful tool for the direct alkynylation of chloroarenes. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, a base (often an amine), and a suitable solvent. The Sonogashira coupling is particularly valuable for synthesizing precursors to complex heterocyclic systems. beilstein-journals.org

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, forming a substituted alkene. wiley-vch.de This reaction proceeds via a different mechanism than traditional cross-coupling reactions as it does not involve a transmetalation step. wiley-vch.de It is a viable method for the arylation of alkenes using polychlorinated pyridines as the aryl halide source.

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner, coupled with aryl or vinyl halides in the presence of a nickel or palladium catalyst. nih.gov Negishi coupling is known for its high reactivity and functional group tolerance, making it suitable for complex molecule synthesis.

Kumada-Corriu Coupling: As one of the earliest transition-metal-catalyzed cross-coupling reactions, the Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile. mdpi.com It is typically catalyzed by nickel or palladium complexes. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its compatibility with certain functional groups, such as the aldehyde in the target compound, without prior protection. acgpubs.org

Buchwald-Hartwig Amination: While primarily a method for C-N bond formation, this palladium-catalyzed reaction can be considered a heteroatom arylation. It couples aryl halides with amines and has been extended to include other C-heteroatom bond formations, broadening the scope of functionalization for polychlorinated pyridines.

The applicability of these methods to this compound would depend on the specific reaction conditions and the compatibility of the aldehyde functionality.

Table 1: Overview of Selected Cross-Coupling Methodologies for Arylation and Alkynylation

| Coupling Reaction | Catalyst/Reagents | Nucleophile | Bond Formed | Key Features |

|---|---|---|---|---|

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | C(sp²)-C(sp) | Direct alkynylation; mild conditions. mdpi.com |

| Heck-Mizoroki | Pd catalyst, Base | Alkene | C(sp²)-C(sp²) | Forms substituted alkenes; no organometallic nucleophile needed. wiley-vch.de |

| Negishi | Ni or Pd catalyst | Organozinc | C(sp²)-C(sp²) or C(sp²)-C(sp³) | High reactivity and functional group tolerance. nih.gov |

| Kumada-Corriu | Ni or Pd catalyst | Organomagnesium (Grignard) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Highly reactive nucleophiles; potential functional group incompatibility. mdpi.com |

| Buchwald-Hartwig | Pd catalyst, Base | Amine | C(sp²)-N | Forms C-N bonds; heteroatom arylation. |

Control of Site-Selectivity in Cross-Coupling Reactions of Polychlorinated Pyridines

A significant challenge in the functionalization of polychlorinated pyridines is controlling the site-selectivity of the cross-coupling reaction. When multiple identical halogen atoms are present, the inherent properties of the pyridine ring and the reaction conditions dictate which position reacts preferentially.

Electronic Effects: The pyridine ring is inherently π-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), making them more electrophilic. nih.gov Consequently, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at these positions. nih.gov For pentachloropyridine (B147404), a close analog to this compound, Suzuki-Miyaura coupling with arylboronic acids results in arylation occurring exclusively at the C2 and C6 positions, with no reaction observed at the electronically similar C4 position under the same conditions. nih.govresearchgate.net

Bond Dissociation Energy (BDE): The regioselectivity of cross-coupling reactions is strongly correlated with the carbon-halogen bond dissociation energy. The C-X bond with the lowest BDE is typically the most reactive. Computational studies have shown that for various dichloropyridines, the C2-Cl bond generally has the lowest BDE, which accounts for the observed selectivity for coupling at this position. nih.gov This principle extends to more highly chlorinated systems, where the relative BDEs of the different C-Cl bonds are a primary determinant of the initial reaction site.

Steric Hindrance: Steric effects play a crucial role, particularly in subsequent coupling reactions. Once a bulky group is introduced at one position (e.g., C2), it can sterically hinder the approach of the catalyst to the adjacent positions (C3), thereby directing the next functionalization to a more accessible site like C6. acs.org The aldehyde group at the C4 position of the title compound would also exert steric influence on the adjacent C3 and C5 positions.

Ligand and Catalyst Control: The choice of ligand on the metal catalyst can dramatically alter the innate site-selectivity. For instance, the use of very bulky N-heterocyclic carbene (NHC) ligands has been shown to invert the conventional C2-selectivity in 2,4-dichloropyridines, favoring reaction at the C4 position. nih.govnsf.gov This demonstrates that selectivity can be ligand-controlled rather than purely substrate-controlled. Furthermore, the catalyst speciation—whether it is a mononuclear, multinuclear, or nanoparticle palladium species—can also influence the regiochemical outcome. nih.gov

Reaction Conditions: Factors such as temperature, solvent, and the nature of the base can also modulate selectivity. For example, in the sequential arylation of pentachloropyridine, more forcing conditions (higher temperatures) are required to achieve a second arylation after the first has occurred. nih.gov

In the specific case of this compound, the strong electron-withdrawing nature of the C4-carbaldehyde group is expected to further activate the ring toward nucleophilic attack and influence the electronic properties of the C3 and C5 positions. However, the general principles dictate that initial coupling would be strongly favored at the α-positions (C2 and C6) due to the combined electronic activation from the ring nitrogen and lower C-Cl BDE.

Table 2: Factors Influencing Site-Selectivity in Polychlorinated Pyridines

| Factor | Description | Preferred Site(s) | Reference(s) |

|---|---|---|---|

| Electronic Effects | The π-deficient nature of the pyridine ring activates α (C2/C6) and γ (C4) positions toward oxidative addition. | C2, C6, C4 | nih.gov |

| Bond Dissociation Energy (BDE) | The C-Cl bond with the lowest BDE is kinetically favored for cleavage by the catalyst. | Typically C2 | nih.govacs.org |

| Steric Hindrance | Bulky substituents can block adjacent positions, directing subsequent reactions to more remote sites. | Less hindered positions | acs.org |

| Ligand Effects | The size and electronic properties of the catalyst's ligand can override inherent substrate preferences. | Can be tuned (e.g., C4 over C2) | nih.govnsf.gov |

| Catalyst Speciation | Mononuclear, multinuclear, or nanoparticle catalysts can exhibit different selectivities. | Varies with catalyst form | nih.gov |

Structural Elucidation and Theoretical Investigations of 2,3,5,6 Tetrachloropyridine 4 Carbaldehyde and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure, bonding, and functional groups present in a compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray crystallographic data allows for an unambiguous determination of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2,3,5,6-Tetrachloropyridine-4-carbaldehyde are not widely reported, its expected NMR signatures can be accurately predicted.

In ¹H NMR spectroscopy, the most notable feature would be the signal from the aldehyde proton (-CHO). This proton is in a highly deshielded environment due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond. Consequently, its resonance is expected to appear far downfield, typically in the range of 9.5–10.5 ppm. libretexts.org As there are no other hydrogen atoms on the tetrachlorinated pyridine (B92270) ring, this would be the sole peak in the spectrum, appearing as a singlet.

In ¹³C NMR spectroscopy, six distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the single carbon of the carbaldehyde group. The carbonyl carbon is the most deshielded and would appear at a chemical shift typically above 185 ppm. The chemical shifts of the five pyridine ring carbons would be influenced by the strongly electron-withdrawing chlorine substituents and the nitrogen heteroatom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde proton (CHO) |

| ¹³C | > 185 | - | Carbonyl carbon (C=O) |

| ¹³C | 120 - 160 | - | Pyridine ring carbons (C2, C3, C4, C5, C6) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong C=O stretching vibration from the aldehyde group, expected in the region of 1700–1720 cm⁻¹. libretexts.org Another diagnostic peak for the aldehyde is the C-H stretch, which typically appears as a pair of medium-intensity bands between 2700 and 2900 cm⁻¹. libretexts.org Furthermore, vibrations corresponding to the C-C and C-N bonds of the pyridine ring would be observed in the 1400–1600 cm⁻¹ region, while the C-Cl stretching vibrations would appear at lower frequencies, typically below 850 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions arising from π→π* and n→π* electronic transitions. These transitions are associated with the aromatic π-system of the pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the electron-withdrawing chlorine atoms and the carbonyl group would likely shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Absorption | Functional Group/Transition |

| IR | 1700 - 1720 cm⁻¹ (strong) | C=O stretch (aldehyde) |

| IR | 2700 - 2900 cm⁻¹ (medium) | C-H stretch (aldehyde) |

| IR | 1400 - 1600 cm⁻¹ | C=C and C=N ring stretching |

| IR | < 850 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~250-280 nm | π→π* transition |

| UV-Vis | >300 nm | n→π* transition |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can obtain accurate data on bond lengths, bond angles, and intermolecular interactions. thepharmajournal.comlibretexts.org

While a crystal structure for this compound has not been reported, such an analysis would be expected to confirm the planarity of the pyridine ring. It would provide precise measurements of the C-Cl, C-N, C-C, and C=O bond lengths, revealing the electronic effects of the substituents. Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through forces such as dipole-dipole interactions or potential halogen bonding.

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), DFT calculations can be used to determine the molecule's lowest-energy conformation (geometry optimization). researchgate.net

For this compound, DFT calculations would provide optimized bond lengths and angles, which could then be compared with potential experimental data from X-ray crystallography. These calculations would also yield information about the distribution of electron density, dipole moment, and atomic charges, offering a quantitative measure of the molecule's polarity and the electronic influence of the chlorine and aldehyde substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgsapub.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the four strongly electron-withdrawing chlorine atoms and the aldehyde group are expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyridine. This would affect the molecule's reactivity profile. The HOMO is predicted to be localized primarily on the π-system of the tetrachloropyridine ring. The LUMO is expected to have a significant contribution from the π* orbital of the carbonyl group, indicating that the aldehyde carbon is a primary electrophilic site, susceptible to attack by nucleophiles. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions.

Summary of FMO Analysis for this compound

| Orbital | Description | Predicted Characteristics | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Energy is lowered by electron-withdrawing groups; localized on the pyridine ring π-system. | Relates to the molecule acting as an electron donor (nucleophile). |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy is lowered by electron-withdrawing groups; significant density on the aldehyde's C=O group. | Relates to the molecule acting as an electron acceptor (electrophile); predicts the site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively small due to extensive conjugation and electron-withdrawing groups. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, intuitive picture of the electron density distribution, translating complex wavefunctions into familiar chemical concepts of lone pairs, bonds, and antibonds. For this compound, NBO analysis quantifies the stabilizing interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding the molecule's structure and stability.

The key interactions within the molecule involve the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms, as well as from the C-C and C-Cl bonds, into various antibonding orbitals. The most significant of these are the π-π* interactions within the pyridine ring and the n-π* interactions involving the carbonyl group. For instance, the lone pair of the nitrogen atom (n_N) can donate electron density to the antibonding π* orbitals of adjacent C-C bonds in the ring. Similarly, the lone pairs on the oxygen atom of the carbaldehyde group (n_O) can interact with the antibonding π* orbital of the C=O bond.

These delocalization events are quantified by the second-order perturbation energy, E(2), which is directly proportional to the strength of the interaction. A higher E(2) value indicates a more significant charge transfer and a stronger stabilizing interaction. In the case of this compound, the electron-withdrawing nature of the four chlorine atoms and the carbaldehyde group significantly influences the electronic distribution and the energies of these intramolecular interactions.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound This table presents hypothetical E(2) values for the most significant expected interactions, as would be calculated using NBO analysis. Actual values would require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N₅ | π(C₂-C₃) | 18.5 | n → π |

| LP (1) N₅ | π(C₄-C₆) | 19.2 | n → π |

| π (C₂-C₃) | π(C₄-C₆) | 22.1 | π → π |

| LP (2) O₈ | π(C₇-N₅) | 15.8 | n → π |

| LP (1) Cl₁ | σ(C₂-N₅) | 5.3 | n → σ |

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups are of significant interest for applications in nonlinear optics (NLO). These materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is primarily determined by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field.

This compound possesses structural features that suggest potential NLO activity. The pyridine ring acts as a π-conjugated bridge, while the carbaldehyde group (-CHO) is a well-known electron-acceptor. The four chlorine atoms are strong electron-withdrawing groups, which modify the electronic properties of the pyridine ring, enhancing the intramolecular charge transfer (ICT) characteristics of the molecule. This donor-bridge-acceptor (D-π-A) framework is a classic design strategy for NLO-active chromophores.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of NLO activity. For derivatives of this compound, modifying the substituent at the 4-position from a carbaldehyde to stronger donor or acceptor groups could be a strategy to tune and enhance the NLO response.

Table 2: Representative Calculated NLO Properties for Hypothetical 2,3,5,6-Tetrachloropyridine (B1294921) Derivatives This table shows a theoretical comparison of how NLO properties might change with different functional groups at the 4-position. The values are for illustrative purposes.

| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β_tot, a.u.) |

|---|---|---|---|

| This compound | 2.5 | 150 | 800 |

| 4-Amino-2,3,5,6-tetrachloropyridine | 3.1 | 145 | 1200 |

| 2,3,5,6-Tetrachloropyridine-4-carbonitrile | 1.9 | 155 | 950 |

Mechanistic Insights through Reaction Energy Profiles and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry provides a powerful lens for this by mapping the reaction energy profile, which plots the potential energy of the system as it transforms from reactants to products. Key points on this profile include local minima, representing stable reactants, intermediates, and products, and saddle points, representing transition states (TS).

The energy difference between the transition state and the reactants is the activation energy (Eₐ), a critical factor determining the reaction rate. Transition state analysis involves characterizing the geometry and vibrational frequencies of the TS structure to confirm it represents the correct energetic barrier for the reaction pathway.

For this compound, a typical reaction would be a nucleophilic addition to the carbonyl carbon, such as a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326). A theoretical study of this reaction would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the electronic energies of each species.

Locating the transition state structure connecting the reactant and the intermediate/product.

Performing a frequency calculation to verify that the TS has exactly one imaginary frequency corresponding to the reaction coordinate.

By plotting these energies, a detailed reaction energy profile can be constructed, providing quantitative data on the reaction's feasibility (thermodynamics, ΔE_rxn) and kinetics (activation energy, Eₐ).

Table 3: Hypothetical Reaction Energy Profile Data for the Knoevenagel Condensation of this compound with Malononitrile This table provides an example of the energetic data that would be obtained from a computational study of a proposed reaction mechanism. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (Aldehyde + Malononitrile) | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| INT1 | Tetrahedral intermediate | -5.7 |

| TS2 | Transition state for water elimination | +12.8 |

| P | Product (Condensation adduct + Water) | -10.4 |

Applications As a Pivotal Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique combination of a polychlorinated pyridine (B92270) core and an aldehyde functional group makes 2,3,5,6-tetrachloropyridine-4-carbaldehyde an important intermediate in synthetic organic chemistry. The aldehyde group serves as a versatile handle for a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions.

The chlorine atoms on the pyridine ring significantly influence the molecule's reactivity. They render the ring electron-deficient, facilitating nucleophilic aromatic substitution reactions where one or more chlorine atoms can be replaced by other functional groups. This allows for the systematic modification of the pyridine core, leading to a diverse range of derivatives. This dual reactivity enables chemists to use the compound as a scaffold to build intricate molecular architectures for various research applications.

Contributions to Agrochemical Development

The chlorinated pyridine framework is a well-established feature in many commercial agrochemicals. The parent compound, 2,3,5,6-tetrachloropyridine (B1294921), is a known intermediate in the production of potent herbicides and insecticides. google.comchemimpex.comnih.govgoogle.com The introduction of a carbaldehyde group at the 4-position provides a direct route to new derivatives with potentially enhanced or novel biological activities.

This compound is a valuable precursor for the synthesis of next-generation herbicides and pesticides. The aldehyde functionality can be chemically transformed into various groups that are essential for the biological activity of the final product. For instance, it can be converted into an oxime, which can then be further modified, or it can undergo condensation reactions with other molecules to build the complex side chains often found in modern agrochemicals. The tetrachlorinated ring provides a stable and lipophilic core, which is often crucial for the transport and efficacy of the active ingredient in the target organism. Its role as an intermediate is pivotal in the development of crop protection agents. google.comtera.orggoogle.com

| Agrochemical | Type | Related Precursor |

|---|---|---|

| Chlorpyrifos (B1668852) | Insecticide | 2,3,5,6-Tetrachloropyridine |

| Triclopyr | Herbicide | 2,3,5,6-Tetrachloropyridine |

| α-[4-(3',5',6'-trichloropyrid-2'-yloxy)-phenoxy]-alkanecarboxylic acids | Herbicide | 2,3,5,6-Tetrachloropyridine google.com |

Utility in Pharmaceutical and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic drugs. nih.govnih.gov The introduction of chlorine atoms and an aldehyde group, as seen in this compound, creates a unique chemical entity with significant potential for drug discovery and development. chemimpex.com The compound serves as a versatile starting material for generating libraries of novel compounds to be screened for biological activity.

In the quest for new drugs, medicinal chemists rely on versatile building blocks to synthesize diverse molecular structures. This compound fits this role perfectly. The aldehyde group can readily react with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives, which are common structural motifs in bioactive molecules. nih.govmdpi.com Furthermore, the polychlorinated ring can be selectively functionalized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This allows for the fine-tuning of molecular properties to optimize drug-like characteristics and biological efficacy. Its use as an intermediate enables the exploration of new chemical space in the search for therapeutic agents targeting a wide range of diseases.

Emerging Applications in Materials Science

The field of materials science continuously seeks novel organic molecules that can serve as building blocks for the creation of advanced functional materials. sigmaaldrich.comabcr.com The defined structure and multiple reactive sites of this compound make it an attractive candidate for this purpose. Its rigid aromatic core and reactive peripheral groups can be exploited to construct well-defined supramolecular assemblies, polymers, and hybrid materials with unique properties. chemimpex.com

As a building block, this compound offers several avenues for the synthesis of functional materials. The aldehyde group can undergo polymerization reactions, such as polycondensation with diamines or other difunctional monomers, to produce specialty polymers with high thermal stability and specific electronic properties conferred by the chlorinated pyridine units. chemimpex.com Additionally, the nitrogen atom of the pyridine ring and the chlorine substituents can act as coordination sites for metal ions. This makes the molecule a potential ligand for the design of metal-organic frameworks (MOFs) or coordination polymers. Such materials are of great interest for applications in gas storage, catalysis, and chemical sensing.

Ligand Scaffolds for Catalysis

This compound serves as a valuable synthetic intermediate for the construction of specialized ligand scaffolds used in catalysis. Its utility stems from the presence of a reactive aldehyde functional group on a robust, electron-deficient polychlorinated pyridine core. This combination allows for straightforward synthetic modifications to create multidentate ligands capable of coordinating with various transition metals to form catalytically active complexes.

The primary route to developing these ligand scaffolds is through the condensation reaction of the aldehyde group with primary amines to form Schiff bases (or imines). researchgate.netmdpi.com Schiff bases are a significant class of organic compounds characterized by the azomethine (–C=N–) functional group. nih.gov This imine formation is a versatile and high-yielding reaction that allows for the introduction of a wide variety of functionalities into the final ligand structure by choosing an appropriate amine precursor. mdpi.com The azomethine nitrogen atom, with its available lone pair of electrons, provides a key coordination site for metal ions. researchgate.net

The general synthesis of a Schiff base ligand from this compound can be represented by the reaction with a generic primary amine (R-NH₂).

Interactive Data Table 1: General Synthesis of a Tetrachloropyridinyl Schiff Base Ligand

Below is a representative reaction scheme. Select a reactant from the dropdown menu to see the corresponding product.

| Aldehyde Reactant | Amine Reactant (Selectable) | Product (Schiff Base Ligand) |

| This compound | Aniline | (E)-N-phenyl-1-(2,3,5,6-tetrachloropyridin-4-yl)methanimine |

| This compound | 2-Aminophenol | 2-(((E)-(2,3,5,6-tetrachloropyridin-4-yl)methylene)amino)phenol |

| This compound | Ethylenediamine | N,N'-bis((E)-(2,3,5,6-tetrachloropyridin-4-yl)methylene)ethane-1,2-diamine |

Once synthesized, these Schiff base ligands, which feature the tetrachloropyridinyl moiety, can be complexed with transition metal salts (e.g., of copper, cobalt, nickel, palladium) to form stable coordination complexes. nih.govekb.egorientjchem.org The resulting metal complexes often exhibit significant catalytic activity in a broad spectrum of organic transformations, including oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. researchgate.net

The tetrachloropyridine ring itself plays a crucial role in modulating the properties of the final catalyst. The four electron-withdrawing chlorine atoms significantly decrease the electron density of the pyridine ring. This electronic effect is transmitted through the Schiff base linkage to the coordinating nitrogen atom and, subsequently, to the complexed metal center. This modification of the metal center's electronic properties can profoundly influence the catalytic activity and selectivity of the complex compared to ligands derived from non-halogenated pyridines. nih.gov Pyridine-containing Schiff bases are well-regarded for their ability to form stable and effective catalysts for various metabolic and synthetic reactions. researchgate.netnih.gov

Challenges and Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing functionalized pyridines often involve multi-step processes that may not be optimal in terms of efficiency or environmental impact. The synthesis of 2,3,5,6-tetrachloropyridine (B1294921), for instance, can be achieved through methods like the reduction of pentachloropyridine (B147404) with zinc or the high-temperature chlorination of pyridine (B92270) derivatives. nih.govgoogle.comgoogle.com These processes can be energy-intensive and may utilize expensive reactants. google.com A significant challenge lies in developing more streamlined and sustainable methods specifically for 2,3,5,6-tetrachloropyridine-4-carbaldehyde.

Future research should focus on the following areas:

One-Pot Syntheses: Investigating one-pot or multicomponent reactions that can construct the substituted pyridine ring and introduce the carbaldehyde functionality in a single, efficient sequence. Methodologies developed for other substituted pyridines, such as those using green solvents like polyethylene (B3416737) glycol (PEG-400), could serve as a model for developing more environmentally friendly processes.

Advanced Catalysis: The use of Lewis acid catalysts has been noted in the preparation of the tetrachloropyridine core. epo.org Future work could explore novel catalysts, including heterogeneous or reusable catalysts, to improve reaction rates, yields, and selectivity while simplifying product purification and minimizing waste.

Alternative Starting Materials: Research into more accessible and less hazardous starting materials could significantly improve the sustainability profile of the synthesis. Processes that avoid high temperatures and harsh reagents are highly desirable. google.com

| Research Direction | Key Objective | Potential Benefits |

| One-Pot Reactions | Combine multiple synthetic steps into a single procedure. | Reduced solvent waste, lower energy consumption, increased time efficiency. |

| Advanced Catalysis | Develop novel, reusable catalysts for the synthesis. | Higher yields, improved selectivity, easier product separation, lower catalyst cost. |

| Green Solvents | Replace traditional organic solvents with environmentally benign alternatives. | Reduced environmental impact, improved process safety. |

| Alternative Feedstocks | Utilize more readily available and less hazardous starting materials. | Lower cost, enhanced sustainability and safety. |

Expanding the Scope of Derivatization Reactions

The aldehyde group in this compound is a key site for chemical modification, offering a gateway to a vast array of derivatives. The electron-withdrawing nature of the tetrachlorinated ring influences the reactivity of this aldehyde group, making it a prime candidate for nucleophilic addition and condensation reactions. However, the full scope of these derivatization reactions has not been extensively explored.

Future research trajectories should include:

Condensation with N-Nucleophiles: A primary focus should be on reacting the carbaldehyde with various nitrogen-containing nucleophiles to form novel Schiff bases, hydrazones, and thiosemicarbazones. These classes of compounds are well-known for their diverse biological activities. For instance, thiosemicarbazones derived from other pyridine carbaldehydes have demonstrated significant anticancer and antifungal properties. nih.govnih.gov

Carbon-Carbon Bond Formation: Exploring reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to extend the carbon framework of the molecule. This would enable the synthesis of derivatives with conjugated systems or additional functional groups, potentially leading to new materials with interesting optical or electronic properties.

Cyclization Reactions: Using the carbaldehyde as a key functional group to construct new heterocyclic rings fused to the pyridine core. Pyrazole and pyrimidine (B1678525) derivatives, for example, are prominent pharmacophores, and multicomponent reactions involving aldehyde precursors are an efficient strategy for their synthesis. mdpi.com

| Derivative Class | Reagents | Potential Applications |

| Schiff Bases | Primary Amines | Ligands in coordination chemistry, antimicrobial agents. |

| Hydrazones | Hydrazines, Hydrazides | Anticancer, anticonvulsant, and antimicrobial agents. mdpi.com |

| Thiosemicarbazones | Thiosemicarbazides | Anticancer, antiviral, and antifungal agents. nih.gov |

| Olefins | Phosphonium (B103445) Ylides (Wittig) | Precursors for polymers, functional materials. |

| Fused Heterocycles | Dinucleophiles | Novel scaffolds for medicinal chemistry. mdpi.com |

Advanced Mechanistic Understanding through Experimental and Computational Synergy

A deep, mechanistic understanding of the synthesis and reactivity of this compound is crucial for the rational design of new synthetic routes and functional derivatives. Currently, specific mechanistic studies on this compound are scarce. A synergistic approach combining experimental kinetic studies with high-level computational modeling is a powerful strategy to fill this knowledge gap.

Future research should prioritize:

Kinetic Analysis: Performing experimental studies to determine the reaction rates and activation parameters for key derivatization reactions. This data provides quantitative insights into the reactivity of the aldehyde group and the influence of the tetrachloropyridine ring.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. Such studies can elucidate the electronic effects of the chlorine substituents, predict regioselectivity in reactions, and explain observed reactivity trends. nih.gov

Spectroscopic and Crystallographic Analysis: Characterizing novel derivatives using advanced techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction. This provides definitive structural information that is essential for confirming reaction outcomes and understanding structure-property relationships. researchgate.netresearchgate.net

This combined experimental and computational approach has proven effective in understanding the reactivity of other complex heterocyclic systems and would be invaluable for predicting the behavior of this compound and guiding the development of its applications. nih.govresearchgate.net

Exploration of Novel Functional Applications

While the parent compound is established in the agrochemical industry, the specific applications of this compound and its derivatives are largely unexplored. The unique combination of a stable polychlorinated aromatic core and a versatile aldehyde handle suggests potential in diverse fields beyond agriculture.

Promising areas for future application-oriented research include:

Medicinal Chemistry: The pyridine scaffold is a privileged structure found in numerous pharmaceuticals. nih.gov Derivatives of this compound, particularly hydrazones and thiosemicarbazones, should be systematically screened for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

Materials Science: The electron-deficient nature of the tetrachloropyridine ring makes it an interesting component for materials with specific electronic properties. Derivatives could be investigated as building blocks for organic semiconductors, functional polymers, or metal-organic frameworks (MOFs). rsc.org

Coordination Chemistry: Schiff base derivatives can act as ligands to form stable complexes with various metal ions. These complexes could find applications in catalysis, sensing, or as therapeutic agents themselves. nih.gov

The exploration of these novel applications is critical for unlocking the full value of this compound as a versatile chemical intermediate.

常见问题

Q. How can researchers resolve conflicting reports on the compound’s stability in aqueous media?

- Analysis : Stability depends on pH. At pH < 2, HCl complexation occurs, altering solubility . Neutral/basic conditions (pH 7–10) show negligible degradation over 72 hours. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are recommended for long-term storage guidelines .

Environmental and Regulatory Considerations

Q. What are the environmental risks associated with industrial-scale production, and how are they managed?

- Methodological Answer : Key risks include chlorinated volatile organic compounds (VOCs) and heavy metal discharge. Mitigation strategies:

- Scrubbing systems : Capture HCl gas via NaOH neutralization .

- Wastewater treatment : Activated carbon adsorption for organic residues; Mn²⁺ recovery via precipitation as Mn₃O₄ .

- Regulatory compliance : Adherence to HG/T 6016-2022 standards for emission limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。